molecular formula C34H36N2O5 B11433563 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11433563
M. Wt: 552.7 g/mol
InChI Key: CVMVXFNZQNBTEN-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

    Michael Addition: The chalcone undergoes a Michael addition with 2-methoxyphenylamine to form an intermediate.

    Cyclization: The intermediate is then cyclized using a suitable acid catalyst to form the hexahydroquinoline ring.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme interactions and as a ligand for receptor binding studies. Its structural complexity makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
  • 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(2-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C34H36N2O5

Molecular Weight

552.7 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C34H36N2O5/c1-19-11-12-20(2)24(15-19)32-31(34(38)36-25-9-7-8-10-28(25)39-4)21(3)35-26-16-23(17-27(37)33(26)32)22-13-14-29(40-5)30(18-22)41-6/h7-15,18,23,32,35H,16-17H2,1-6H3,(H,36,38)

InChI Key

CVMVXFNZQNBTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=CC=C5OC)C

Origin of Product

United States

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